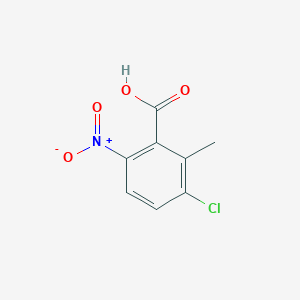

3-Chloro-2-methyl-6-nitrobenzoic acid

Descripción

Overview of Halogenated and Nitrated Benzoic Acid Derivatives in Chemical Research

Halogenated and nitrated benzoic acid derivatives are of significant interest in the scientific community. The introduction of halogens (such as chlorine) and nitro groups onto the benzoic acid scaffold creates versatile chemical intermediates. These functional groups serve as reactive handles for a wide array of chemical transformations, making them invaluable in organic synthesis. For instance, the nitro group can be readily reduced to an amino group, a key component in many pharmaceuticals and dyes. wikipedia.org Halogens can participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures.

In medicinal chemistry, these derivatives are crucial building blocks for the synthesis of new therapeutic agents. researchgate.net The electronic properties imparted by halogen and nitro substituents can enhance a molecule's binding affinity to biological targets or improve its metabolic stability. researchgate.netpreprints.org For example, certain halogenated and nitrated benzoic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. researchgate.net Furthermore, these compounds are investigated in materials science for the development of specialty polymers and coatings. chemimpex.com The study of their hydrogen-bonding patterns and crystal structures provides insights into molecular self-assembly and the design of novel crystalline materials.

Rationale for Academic Investigation of 3-Chloro-2-methyl-6-nitrobenzoic Acid

The specific compound, this compound, presents a unique combination of substituents on the benzoic acid core, making it a subject of academic interest. The presence of a chloro group, a methyl group, and a nitro group, all in specific positions, creates a distinct electronic and steric environment. This arrangement influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Research into this particular molecule is driven by its potential as a specialized building block in organic synthesis. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating methyl group can lead to regioselective reactions that are not achievable with simpler benzoic acid derivatives. For example, it is a known precursor or intermediate in the synthesis of more complex molecules, such as certain agrochemicals or pharmaceuticals. patsnap.com Academic investigations often focus on elucidating its reactivity, exploring its utility in novel synthetic methodologies, and understanding how its specific substitution pattern directs chemical transformations.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully characterize its chemical and physical properties to unlock its potential in synthetic applications. Key research goals include:

Synthesis and Optimization: Developing efficient and scalable methods for its preparation. This involves exploring different synthetic routes, starting materials, and reaction conditions to maximize yield and purity. google.com

Structural Analysis: Determining the precise three-dimensional structure of the molecule through techniques like X-ray crystallography. This provides valuable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its reactivity.

Spectroscopic Characterization: Compiling a comprehensive set of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). chemicalbook.comrsc.org This information is essential for identifying the compound and for monitoring the progress of reactions in which it is used.

Reactivity Studies: Investigating how the compound behaves in various chemical reactions. This includes studying the reactivity of the carboxylic acid group, the aromatic ring, and the potential for transformations of the nitro and chloro substituents.

Application as a Synthetic Intermediate: Demonstrating its utility as a starting material or intermediate in the synthesis of target molecules with potential biological or material science applications. patsnap.com For instance, it can be a key component in the synthesis of specialized heterocyclic compounds. acs.org

Physicochemical Properties of this compound

Compound Identification Data for this compound

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPBBMYWHFORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607397 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86315-08-4 | |

| Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Methyl 6 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of 3-Chloro-2-methyl-6-nitrobenzoic acid reveals several potential disconnection points. The carboxylic acid group is a key functional group to consider for disconnection. It can be retrosynthetically converted to a methyl group, suggesting a precursor like 3-chloro-2-methyl-6-nitrotoluene . This simplifies the target molecule and points towards an oxidation reaction as a final synthetic step.

Further disconnections involve the nitro and chloro groups. The order of their introduction is critical for achieving the desired 1,2,3,6-substitution pattern. One logical approach is to start with a simpler, commercially available toluene (B28343) derivative and introduce the substituents sequentially. For instance, starting with o-toluidine (2-methylaniline) or o-chlorotoluene allows for a series of nitration, halogenation, and oxidation steps. The directing effects of the existing substituents (methyl, amino, chloro, and later, nitro and carboxyl groups) must be carefully considered at each stage to control the regiochemical outcome. pearson.com

Another strategic approach involves the concept of ipso nitration, where a group already on the ring, such as a carboxylic or boronic acid group, is replaced by a nitro group. This can sometimes offer a more direct route to highly substituted nitroaromatics.

Classical and Modern Synthetic Routes

The synthesis of this compound can be accomplished through several established and emerging pathways.

Oxidation Pathways for Precursor Compounds (e.g., Nitro-o-xylene derivatives)

A common and direct method to synthesize this compound is the oxidation of the corresponding methyl group on a suitable precursor. The most logical precursor is 3-chloro-2-methyl-6-nitrotoluene . The oxidation of a methyl group on an aromatic ring is a well-established transformation.

Strong oxidizing agents are typically required for this conversion. Historically, reagents like potassium permanganate (B83412) (KMnO₄) in alkaline conditions or sodium dichromate in sulfuric acid have been used. quora.com For example, the oxidation of nitrotoluene derivatives to their corresponding benzoic acids is a standard procedure. quora.com The reaction involves heating the toluene derivative with the oxidizing agent, followed by acidification to yield the carboxylic acid. quora.com

A patent discloses a method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid by oxidizing 3-nitro-o-xylene with dilute nitric acid and oxygen under pressure. patsnap.com This indicates that selective oxidation of one methyl group in a dimethyl system is feasible, and similar conditions could potentially be adapted for a chloro-substituted nitrotoluene.

| Oxidizing Agent | Typical Conditions | Precursor Example | Product Example |

| KMnO₄/KOH, then H₃O⁺ | Hot, alkaline solution | p-Nitrotoluene | p-Nitrobenzoic acid quora.com |

| Na₂Cr₂O₇/H₂SO₄ | Acidic, heat | p-Nitrotoluene | p-Nitrobenzoic acid |

| O₂/Dilute HNO₃ | High temperature and pressure | 3-Nitro-o-xylene | 2-Methyl-6-nitrobenzoic acid patsnap.com |

Halogenation and Nitration Strategies (considering regioselectivity)

Achieving the specific 1,2,3,6 substitution pattern requires a synthetic sequence that leverages the directing effects of the substituents. The interplay between activating groups (like methyl) and deactivating groups (like nitro, chloro, and carboxyl) is crucial. pearson.com

Route A: Nitration then Chlorination One possible route starts with 2-methyl-6-nitrobenzoic acid . The challenge here is the subsequent chlorination step. The existing substituents, a meta-directing carboxylic acid/nitro group and an ortho-, para-directing methyl group, would need to favor chlorination at the C3 position.

Route B: Chlorination then Nitration Alternatively, starting with 3-chloro-2-methylbenzoic acid is a viable option. sigmaaldrich.com In this case, the subsequent nitration step must be highly regioselective. The methyl group is an ortho-, para-director, while the chloro and carboxyl groups are meta-directors. The combined effect would direct the incoming nitro group. Analysis of the directing effects suggests that nitration would likely occur at the C6 position, which is ortho to the methyl group and meta to both the chloro and carboxyl groups, leading to the desired product.

The nitration of aromatic compounds is a cornerstone of organic synthesis, traditionally using a mixture of nitric and sulfuric acids. researchgate.net However, this method can sometimes lead to issues with regioselectivity and the formation of unwanted isomers.

Carbonylation Reactions in Related Benzoic Acid Synthesis

Modern synthetic chemistry offers catalytic methods for introducing the carboxylic acid functionality. Palladium-catalyzed carbonylation of aryl halides is a powerful tool for synthesizing benzoic acid derivatives. chimia.chgoogle.com This reaction involves treating an aryl halide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, such as water, to produce the carboxylic acid. chimia.ch

In the context of synthesizing this compound, a potential precursor would be 1,3-dichloro-2-methyl-6-nitrobenzene . A selective carbonylation at the C1 position would yield the target molecule. While chloroarenes are less reactive than their bromo or iodo counterparts, advancements in catalyst systems, often involving specialized phosphine (B1218219) ligands, have made their carbonylation more feasible. chimia.chorganic-chemistry.org Nickel-catalyzed carbonylations have also been shown to be effective for converting aryl bromides to carboxylic acids. oup.com

These carbonylation methods are valuable because they often proceed under milder conditions than classical oxidation routes and can tolerate a wide range of functional groups. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, selectivity, and sustainability of the synthesis, advanced techniques can be employed. The development of novel catalysts and alternative reagents is a key focus in modern organic synthesis. numberanalytics.comrsc.org

For nitration reactions, traditional nitric/sulfuric acid mixtures can be harsh. Alternative nitrating agents and catalytic systems, such as those based on zeolites or sulfated metal oxides, have been developed to offer better control and easier workup. numberanalytics.com The use of ipso-nitration, which involves the replacement of a pre-existing functional group like a boronic acid with a nitro group, provides an alternative pathway that can offer high regioselectivity.

Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times for nitration and oxidation reactions, often leading to improved yields and cleaner reaction profiles. researchgate.net

Reaction optimization is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as:

Catalyst Choice: For carbonylations, the choice of palladium or nickel source and the specific ligand can greatly influence reactivity and selectivity. chimia.ch

Temperature and Pressure: Oxidation reactions, particularly those using gaseous oxidants like O₂, are highly dependent on temperature and pressure. patsnap.com

Solvent: The choice of solvent can affect reaction rates and, in some cases, the regiochemical outcome of the reaction.

Reagent Stoichiometry: Carefully controlling the amounts of reactants and catalysts is essential to minimize side reactions and maximize conversion.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mun.ca

For the oxidation step, traditional methods using stoichiometric amounts of heavy metal oxidants like chromium or manganese generate significant toxic waste. rsc.org A greener alternative is the use of catalytic oxidation systems. For example, heterogeneous catalysts can be used with cleaner oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). rsc.orgmdpi.com These catalysts can often be recovered and reused, and the primary byproduct is water. Iron porphyrins have been investigated as biomimetic catalysts for the aerobic oxidation of o-nitrotoluene, offering a novel green route to o-nitrobenzoic acid. researchgate.net Another approach involves using microbial peroxidases for the selective oxidation of substituted toluenes, which operates under mild conditions. google.com

In nitration reactions, green approaches focus on replacing corrosive mixed acids with solid acid catalysts or alternative nitrating agents that are safer and produce less waste. numberanalytics.com

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Methyl 6 Nitrobenzoic Acid

Vibrational Spectroscopy Applications (FTIR and Raman) in Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within a molecular structure.

The FTIR and Raman spectra of 3-Chloro-2-methyl-6-nitrobenzoic acid are expected to exhibit characteristic bands corresponding to its constituent functional groups. The analysis of related molecules such as 3-chloro-2-nitrobenzoic acid provides a strong basis for these assignments. scielo.br

The most prominent vibrations include those of the carboxylic acid, nitro group, and the substituted benzene (B151609) ring. The hydroxyl (-OH) stretch of the carboxylic acid group is anticipated to appear as a broad band in the region of 3100-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band, typically observed around 1710 cm⁻¹ for benzoic acid derivatives. scielo.br

The nitro group (NO₂) will present two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1540-1530 cm⁻¹ range and a symmetric stretch (ν_s(NO₂)) appearing around 1360-1350 cm⁻¹. scielo.br The presence of the electron-withdrawing nitro and chloro groups, along with the methyl group, will influence the precise positions of these bands.

The aromatic ring will give rise to several characteristic vibrations. The C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1610-1425 cm⁻¹ region. scielo.br The C-Cl stretching vibration is anticipated to be observed in the lower frequency region, around 730 cm⁻¹. scielo.br

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3100-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Nitro Group | Asymmetric stretch (ν_as) | 1540-1530 | Strong |

| Nitro Group | Symmetric stretch (ν_s) | 1360-1350 | Medium-Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| Aromatic Ring | C=C stretch | 1610-1425 | Medium-Weak |

| Chloro Group | C-Cl stretch | ~730 | Medium |

The vibrational spectra can also offer insights into intermolecular interactions, particularly hydrogen bonding. In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers. This dimerization significantly affects the O-H and C=O stretching frequencies. The broadness of the O-H stretching band is a hallmark of strong hydrogen bonding. The position of the C=O stretching vibration can also shift depending on the strength of the hydrogen bond. In solution, the extent of dimerization and interaction with the solvent can be monitored by observing changes in these vibrational bands. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

The carboxylic acid proton (-COOH) is expected to be the most downfield signal, appearing as a broad singlet typically above 10 ppm, and its exact position can be concentration and solvent-dependent. rsc.org

The aromatic region will display signals for the two remaining protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets, resulting from coupling to each other. The electron-withdrawing effects of the nitro and chloro groups will deshield these protons, causing them to resonate at a lower field, likely in the range of 7.5-8.5 ppm.

The methyl group (-CH₃) protons will appear as a singlet, as there are no adjacent protons to couple with. The proximity to the electron-withdrawing nitro group would shift this signal downfield compared to an unsubstituted toluene (B28343), likely in the range of 2.3-2.7 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | >10 | Broad Singlet |

| Aromatic-H | 7.5-8.5 | Doublet |

| Aromatic-H | 7.5-8.5 | Doublet |

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. rsc.org

The aromatic carbons will resonate in the region of 120-150 ppm. The carbons directly attached to the electron-withdrawing chloro and nitro groups will be significantly deshielded and appear at the lower end of this range. The carbon attached to the methyl group will be shielded relative to the others. The quaternary carbons (C-Cl, C-NO₂, C-COOH, and the carbon attached to the methyl group) will likely show weaker signals than the protonated aromatic carbons.

The methyl carbon will appear at the most upfield region of the spectrum, typically in the range of 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165-175 |

| Aromatic C-NO₂ | 145-155 |

| Aromatic C-Cl | 130-140 |

| Aromatic C-H | 120-135 |

| Aromatic C-CH₃ | 135-145 |

| Aromatic C-COOH | 130-140 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 215.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215, with a characteristic M+2 peak at m/z 217 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and water (-H₂O, M-18). For nitroaromatic compounds, characteristic fragmentations involve the loss of NO₂ (M-46) and NO (M-30). The presence of the methyl group can lead to the loss of a methyl radical (-CH₃, M-15) or the formation of a tropylium-like ion. The fragmentation of 3-chloro-2-nitrobenzoic acid has been observed to produce ions at m/z 171 and 153. nih.gov A complex interplay of these fragmentation pathways would be expected for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 215/217 | [M]⁺ |

| 198/200 | [M-OH]⁺ |

| 170/172 | [M-COOH]⁺ |

| 169 | [M-NO₂]⁺ |

| 185 | [M-NO]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

No experimental UV-Vis absorption spectra for this compound have been reported in the surveyed scientific literature. Analysis of electronic transitions requires specific data detailing the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which are determined experimentally. Without this data, a discussion of the π → π* and n → π* transitions characteristic of the nitroaromatic and benzoic acid chromophores in this specific molecule would be purely speculative.

General studies on substituted nitrobenzoic acids indicate that they typically exhibit characteristic absorption bands in the UV region. cdnsciencepub.comacs.orgresearchgate.net For instance, benzoic acid and its derivatives generally show three absorption bands: an A-band near 190 nm, a B-band around 230 nm, and a C-band around 280 nm. researchgate.net The positions and intensities of these bands are significantly influenced by the nature and position of substituents on the benzene ring. cdnsciencepub.com The nitro group, being a strong chromophore, typically results in distinct absorption characteristics. acs.orgnist.govnist.gov However, without empirical data for this compound, a precise analysis remains impossible.

X-ray Diffraction Studies for Solid-State Structure Determination

Crystal Packing and Supramolecular Assembly

Without a solved crystal structure, the specific details of the crystal packing and any resulting supramolecular assemblies for this compound cannot be described. Such an analysis would typically involve examining how individual molecules arrange themselves in the crystal lattice through various intermolecular forces to form larger, ordered structures.

Hydrogen Bonding Networks and Weak Interactions

Based on a thorough review of available scientific literature, a detailed article focusing solely on the computational chemistry investigations of This compound cannot be generated at this time.

The search for specific research data—including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, theoretical spectroscopic parameters, and Non-Linear Optical (NLO) properties—for this exact compound did not yield the necessary in-depth studies required to fulfill the requested outline.

While computational studies are available for structurally related isomers and derivatives, such as 3-chloro-2-nitrobenzoic acid, 4-methyl-3-nitrobenzoic acid, and 2-chloro-6-fluorobenzoic acid, the unique positioning of the chloro, methyl, and nitro groups on the benzoic acid ring in the specified compound means that their findings are not transferable. Using data from these different molecules would be scientifically inaccurate and would not adhere to the strict requirement of focusing exclusively on "this compound."

Generating an article without specific, validated data for the target molecule would lead to speculation and inaccuracies, failing to meet the required standards of a professional and authoritative scientific piece. Further computational research published specifically on this compound is needed before a comprehensive article as outlined can be written.

Computational Chemistry Investigations of 3 Chloro 2 Methyl 6 Nitrobenzoic Acid

Reaction Mechanism Studies through Computational Approaches

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. For 3-Chloro-2-methyl-6-nitrobenzoic acid, computational studies could illuminate the mechanisms of its synthesis, which typically involves the oxidation of a methyl group and electrophilic aromatic substitution. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer potential areas of investigation based on analogous systems.

A key synthetic route to this compound likely involves the oxidation of 2-chloro-6-nitrotoluene. Computational studies, particularly using Density Functional Theory (DFT), can model this oxidation process. Such studies on similar compounds, like the oxidation of nitrotoluenes, have been undertaken to understand the competition between the oxidation of the methyl group versus the aromatic ring. researchgate.net It is hypothesized that the oxidation of nitrotoluenes in the presence of a strong base proceeds through the formation of a nitrobenzyl anion, which is then oxidized. researchgate.netbjut.edu.cn DFT calculations could be employed to determine the energetics of this proposed pathway for 2-chloro-6-nitrotoluene, including the activation energy for the initial proton abstraction from the methyl group and the subsequent steps involving an oxidizing agent.

Another critical reaction in the synthesis of the precursor to this compound is the nitration of chlorotoluene. The regioselectivity of this electrophilic aromatic substitution is determined by the directing effects of the existing chloro and methyl substituents. Computational models can predict the most likely position of nitration by calculating the energies of the possible Wheland intermediates (also known as sigma complexes). For instance, in the nitration of p-chlorotoluene, the major products are 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.com A computational study on the nitration of 2-chlorotoluene (B165313) would similarly evaluate the stability of the intermediates leading to the various possible nitro-substituted products, thus explaining the observed regioselectivity.

Furthermore, computational methods can be used to investigate the electronic properties of this compound and its precursors to predict their reactivity. Calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps can identify the nucleophilic and electrophilic sites within the molecules. researchgate.netresearchgate.net This information is crucial for understanding how these molecules will interact with other reagents.

While direct computational data for the reaction mechanisms of this compound is scarce, the tables below illustrate the type of data that such computational investigations would yield.

Table 1: Calculated Relative Energies of Intermediates in the Nitration of 2-Chlorotoluene

| Intermediate | Position of Nitration | Relative Energy (kcal/mol) |

| Sigma Complex 1 | C3 | Data not available |

| Sigma Complex 2 | C4 | Data not available |

| Sigma Complex 3 | C5 | Data not available |

| Sigma Complex 4 | C6 | Data not available |

This table illustrates the kind of data a DFT study would generate to predict the regioselectivity of the nitration reaction. The lowest relative energy would correspond to the most stable intermediate and likely the major product.

Table 2: Calculated Activation Barriers for the Oxidation of 2-Chloro-6-nitrotoluene

| Proposed Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| Proton Abstraction from Methyl Group | DFT (B3LYP/6-31G) | Data not available |

| Oxidation of Benzyl Anion | DFT (B3LYP/6-31G) | Data not available |

This table represents hypothetical computational data for the key steps in the oxidation of the precursor. Lower activation energies would indicate more kinetically favorable steps.

Environmental Fate and Degradation Pathways of 3 Chloro 2 Methyl 6 Nitrobenzoic Acid

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down recalcitrant organic pollutants. mostwiedzy.pl These processes are effective for degrading complex aromatic compounds that are resistant to other treatment methods. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes nitroaromatic compounds like 3-Chloro-2-methyl-6-nitrobenzoic acid resistant to conventional oxidative degradation, necessitating advanced methods. asm.org

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This process can be enhanced by ultraviolet (UV) light in the photo-Fenton process, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the degradation efficiency. researchgate.netrsc.org

Research on related nitrotoluene compounds demonstrates that the Electro-Fenton method, which generates H₂O₂ in situ, can completely decompose these pollutants. nih.govnih.gov The degradation pathway proposed for dinitrotoluenes (DNTs) involves initial denitration to form mononitrotoluene, followed by further cleavage of the nitro group to yield toluene (B28343). Subsequent oxidation of the methyl group leads to benzoic acid, which is then decarboxylated. nih.gov For this compound, a similar attack by hydroxyl radicals would likely target the aromatic ring and its substituents, leading to denitration, dechlorination, and oxidation of the methyl group, ultimately resulting in ring cleavage and mineralization.

Table 1: Findings from Fenton and Photo-Fenton Degradation of Related Aromatic Compounds

| Compound | Process | Key Findings | Reference |

| Dinitrotoluenes (DNTs) | Electro-Fenton | Complete decomposition achieved. Degradation involves denitration, oxidation of the methyl group to a carboxylic acid, and subsequent decarboxylation. | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Electro-Fenton | Initial denitration to form DNTs is the first step, followed by a pathway similar to DNT degradation. | nih.gov |

| Metronidazole | Heterogeneous Photo-Fenton (Fe/Si codoped TiO₂) | Complete degradation achieved in 50 minutes under visible light. Hydroxyl radicals and holes were the primary reactive species. | rsc.org |

| Methyl Orange | Photo-Fenton | Process efficiency is significantly influenced by the oxidation state of iron and pH. Fe³⁺ showed higher efficiency than Fe²⁺. | researchgate.net |

UV/H₂O₂ and Catalytic Ozonation Studies

The UV/H₂O₂ process is another standard AOP where the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals, which then oxidize organic pollutants. nih.gov Studies on various nitroaromatic compounds have demonstrated the effectiveness of this method. The degradation kinetics are influenced by the concentration of H₂O₂ and the UV fluence. nih.govnih.gov For instance, the pesticide mecoprop (B166265) shows high susceptibility to both direct UV photolysis and hydroxyl radical oxidation in the UV/H₂O₂ process. nih.gov In contrast, other compounds like clopyralid (B1669233) are more resistant to direct photolysis but are degraded by the generated hydroxyl radicals. nih.gov The degradation of this compound via this method would proceed through attack by these hydroxyl radicals.

Catalytic ozonation enhances the oxidative power of ozone (O₃) through the use of solid catalysts. Heterogeneous catalysts, such as nano-Fe₃O₄ composites or manganese oxides, are favored as they are easily separated from the treated water. researchgate.netresearchgate.net These catalysts promote the decomposition of ozone to produce more hydroxyl radicals, leading to the efficient mineralization of organic pollutants. researchgate.net Research on compounds like p-nitrobenzoic acid has shown that catalytic ozonation is an effective degradation method. researchgate.net

Table 2: Degradation via UV/H₂O₂ and Catalytic Ozonation for Related Compounds

| Compound | Process | Key Findings | Reference |

| Various Nitroaromatics | UV/H₂O₂ | The process effectively degrades nitroaromatic compounds. An optimal H₂O₂ concentration maximizes the degradation rate. | nih.gov |

| Mecoprop, Clopyralid | LP-UV/H₂O₂ | Mecoprop was readily degraded. Clopyralid was more resistant, with degradation primarily driven by hydroxyl radicals rather than direct photolysis. | nih.gov |

| p-Nitrobenzoic Acid | Catalytic Ozonation (Modified MnO₂) | The process was effective for degradation. | researchgate.net |

| Phenolic Pollutants | Catalytic Ozonation (Birnessite-type MnO₂) | The catalyst's crystal plane influences the generation of reactive oxygen species and degradation efficiency. | researchgate.net |

Bioremediation and Microbial Degradation Mechanisms

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. Bacteria have evolved diverse enzymatic pathways to utilize complex synthetic chemicals as sources of carbon, nitrogen, and energy. asm.org

The microbial degradation of nitroaromatic and chloroaromatic compounds often begins with an attack by dioxygenase enzymes. researchgate.netnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a substituted catechol and the release of the nitro group as nitrite. researchgate.net

For example, the degradation of 2-nitrotoluene (B74249) by certain Pseudomonas species is initiated by a dioxygenase that forms 3-methylcatechol (B131232) and nitrite. researchgate.net Similarly, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) often proceeds through a dihydroxylated intermediate, catalyzed by a dioxygenase, before entering the ortho or meta ring-cleavage pathway. researchgate.netnih.gov It is highly probable that the bacterial degradation of this compound would follow a similar initial step. A dioxygenase would likely attack the aromatic ring at the carbon atoms bearing the chloro and carboxyl groups or the nitro and methyl groups, leading to dearomatization and the elimination of substituents.

The intermediates formed during biodegradation provide crucial insights into the metabolic pathway. Following the initial dioxygenase attack, the resulting catecholic intermediate is subjected to ring cleavage, also catalyzed by dioxygenases (e.g., catechol 1,2-dioxygenase or catechol 2,3-dioxygenase). nih.gov

In the degradation of many substituted benzoic acids, protocatechuate (3,4-dihydroxybenzoic acid) is a key intermediate. For instance, the metabolism of 3-CBA can proceed via the formation of 3-hydroxybenzoate or 4-hydroxybenzoate, which are then converted to protocatechuate before ring fission. researchgate.netnih.gov The degradation of m-nitrobenzoate by Pseudomonas species has also been shown to proceed through protocatechuate. researchgate.net Therefore, a plausible pathway for this compound involves its conversion to a chlorinated and methylated version of protocatechuate, which would then be funneled into central metabolic pathways after ring cleavage.

Table 3: Identified Metabolites in the Biodegradation of Structurally Similar Compounds

| Original Compound | Key Metabolite(s) | Degrading Organism (Example) | Reference |

| 2-Nitrobenzoate | Salicylate (B1505791), Catechol | Arthrobacter sp. | core.ac.uk |

| 3-Chloronitrobenzene | 4-Chlorocatechol | Diaphorobacter sp. | nih.gov |

| m-Nitrobenzoic Acid | Protocatechuate | Pseudomonas sp. | researchgate.net |

| 3-Chlorobenzoic Acid | 3-Hydroxybenzoate, 4-Hydroxybenzoate, Protocatechuate, Gentisate | Cupriavidus sp., Pandoraea sp. | nih.gov |

| 3-CNB / 4-CNB | 5-Chloro-2-aminophenol, 4-Chloro-2-aminophenol | Pseudomonas putida | nih.gov |

Photodegradation and Hydrolytic Degradation Studies

Besides being targeted by AOPs and microbes, organic compounds in the environment can be degraded by abiotic processes such as photolysis and hydrolysis.

Photodegradation involves the breakdown of a molecule by light energy, typically from the sun. This process can occur directly, when the molecule itself absorbs light, or indirectly, mediated by other light-absorbing substances (photosensitizers). The photodegradation of 2-chlorobenzoic acid has been studied using TiO₂ as a photocatalyst under UV light, a process that follows first-order kinetics. nih.gov The efficiency of photocatalysis is influenced by factors like pH and the presence of other ions. nih.gov Similarly, p-nitrobenzoic acid has been shown to undergo photodegradation with various photocatalysts. researchgate.net For this compound, direct photolysis might be limited, but photocatalytic degradation on surfaces of minerals like TiO₂ in soil and water is a plausible environmental fate.

Hydrolytic degradation is the cleavage of chemical bonds by the addition of water. While important for some classes of chemicals like esters and amides, aromatic C-Cl and C-N bonds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Although hydrolysis is a main degradation pathway for some pesticides, photolysis and microbial degradation are often more significant for aromatic acids. researchgate.net Therefore, the hydrolytic degradation of this compound is expected to be a very slow and likely insignificant process compared to oxidation and biodegradation pathways.

Environmental Monitoring and Analytical Challenges for Degradation Products

The effective monitoring of this compound's degradation products in environmental matrices like soil and water is fraught with challenges. These difficulties stem from the low concentrations at which these products are likely to occur, the complexity of the environmental samples, and the lack of commercially available analytical standards for many of the potential metabolites.

Advanced analytical techniques are indispensable for the detection and quantification of these degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary tools employed for such analyses. copernicus.orgcdc.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants in complex mixtures. cdc.govnih.gov For more volatile derivatives, gas chromatography-mass spectrometry (GC-MS) is a powerful alternative, though it may require a derivatization step to increase the volatility of the acidic metabolites. cdc.gov

A significant hurdle in monitoring is the identification of the specific degradation products of this compound. While direct studies are scarce, research on analogous compounds offers predictive power. For instance, the microbial degradation of the related compound 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 was found to proceed via the formation of 4-chloro-3-methylcatechol. epa.govnih.gov This suggests that hydroxylation of the aromatic ring is a likely initial step in the breakdown of this compound as well.

Furthermore, the presence of the nitro group introduces additional degradation possibilities. Bacterial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. nih.gov Reductive pathways would lead to the formation of aminobenzoic acid derivatives, while oxidative pathways could result in the formation of catechols and subsequent ring cleavage products. The degradation of 2-nitrobenzoate, for example, has been shown to produce salicylate and catechol as intermediates. nih.gov

The combination of chlorine, methyl, and nitro substituents on the same aromatic ring complicates the prediction of a definitive degradation pathway and, consequently, the specific metabolites to monitor. The interplay of these functional groups can influence the enzymatic attacks and the stability of the resulting intermediates.

The following table summarizes potential degradation products based on studies of similar compounds and the analytical methods suitable for their detection.

| Potential Degradation Product | Parent Compound Analogy | Likely Analytical Method | Key Analytical Challenges |

| 4-Chloro-3-methyl-catechol | 3-Chloro-2-methylbenzoic acid epa.govnih.gov | GC-MS, LC-MS/MS | Differentiation from other isomeric catechols. Potential for rapid further degradation, making detection transient. |

| 3-Chloro-2-methyl-6-aminobenzoic acid | Nitroaromatic compounds nih.gov | LC-MS/MS | Polarity may pose challenges for GC analysis without derivatization. Potential for oxidation during sample preparation. |

| Various hydroxylated and ring-cleavage products | Chlorinated and nitroaromatic compounds nih.govnih.gov | LC-MS/MS, GC-MS | A wide array of potential products with varying chemical properties. Lack of analytical standards. Complex fragmentation patterns in mass spectrometry. |

The development of robust and validated analytical methods is crucial for assessing the environmental risk posed by this compound and its transformation products. This requires the synthesis of authentic standards for the predicted metabolites to confirm their identity and to accurately quantify their concentrations in environmental samples. Moreover, further research into the specific microbial communities and enzymatic systems capable of degrading this compound is needed to build a comprehensive picture of its environmental fate.

Applications and Derivatization of 3 Chloro 2 Methyl 6 Nitrobenzoic Acid in Advanced Organic Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

3-Chloro-2-methyl-6-nitrobenzoic acid is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—each offering a reactive site for specific chemical transformations. This trifunctional nature allows for a stepwise and controlled derivatization, making it a versatile building block for a variety of fine chemicals. While it is a specific and somewhat complex starting material, its structure is related to other important industrial intermediates like 1-chloro-2-methyl-3-nitrobenzene and various chloronitrobenzoic acids. researchgate.net The strategic placement of the methyl, chloro, and nitro substituents on the benzoic acid framework allows for regioselective reactions, which are crucial in the construction of elaborate molecular architectures.

The structural motif of substituted nitrobenzoic acids is prevalent in medicinal chemistry, and this compound is a logical precursor for various pharmaceutical intermediates. Analogous compounds are widely used in drug synthesis. For instance, 2-chloro-6-nitrobenzoic acid is a known precursor in the synthesis of laquinimod, a treatment for multiple sclerosis. nbinno.com Similarly, 1-chloro-2-methyl-3-nitrobenzene, which shares the same substitution pattern minus the carboxylic acid, is an intermediate in the synthesis of the bronchodilatory compound vasicine. researchgate.net

The functional groups on this compound allow for its elaboration into more complex heterocyclic systems, which are of significant interest in drug discovery. nih.gov The synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid, a close structural analog, has been patented as an important pharmaceutical intermediate for synthesizing anti-tumor drug molecules. patsnap.com This suggests that this compound holds similar potential as a starting material for developing novel therapeutic agents, where its distinct functional groups can be systematically modified to achieve a target molecular structure.

While specific examples of this compound in the synthesis of commercial agrochemicals and dyes are not extensively documented, its chemical structure contains features common to these applications. Chloronitroaromatic compounds have a long history of use as precursors in the dye industry and as active ingredients in pesticides. The reactivity of the chloro and nitro groups allows for the introduction of various auxochromes or toxophores.

Furthermore, the carboxylic acid function provides a handle for creating ester or amide derivatives, a strategy used to modify the biological activity and physical properties of agrochemicals. nih.gov The general class of nitrobenzoates and their derivatives are recognized as important building blocks for creating diverse libraries of heterocyclic compounds, which are screened for potential biological activity in areas including agriculture. nih.gov The combination of a halogen, a nitro group, and a carboxylic acid on a single benzene (B151609) ring makes this compound a candidate for the synthesis of new dyes and agrochemicals. bldpharm.com

Derivatization Reactions and Synthetic Transformations

The synthetic versatility of this compound is rooted in the distinct reactivity of its three primary functional groups. This allows for a range of chemical modifications to be performed, often in a selective manner.

The carboxylic acid group is readily transformed into other functionalities such as esters, amides, and acid anhydrides. jackwestin.com These reactions typically proceed via nucleophilic acyl substitution.

Esterification: The reaction of this compound with an alcohol, typically under acidic conditions (Fischer esterification), yields the corresponding ester. jackwestin.com This modification can increase the lipophilicity of the molecule.

Amidation: Direct conversion to an amide can be achieved by reacting the carboxylic acid with an amine. jackwestin.com This reaction often requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid and facilitate the formation of the amide bond. sci-hub.se The synthesis of carboxamide derivatives from corresponding carboxylic acids and amines is a common synthetic strategy.

Anhydride (B1165640) Formation: The compound can be converted to an anhydride. A related compound, 2-methyl-6-nitrobenzoic anhydride (MNBA), is a well-known dehydrating agent used to promote esterification and macrolactonization reactions, highlighting the utility of this structural class in synthesis. wikipedia.orgnih.gov

Table 1: Key Modifications of the Carboxylic Acid Group This is an interactive table. You can sort and filter the data.

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Increases lipophilicity, useful as a protecting group or prodrug strategy. jackwestin.com |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide (-CONHR) | Forms stable, neutral amide bonds, crucial in peptide and pharmaceutical synthesis. nih.govjackwestin.comsci-hub.se |

The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group (-NH₂), drastically altering the electronic properties of the aromatic ring. This transformation converts a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Employing an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

The resulting product, 2-amino-3-chloro-6-methylbenzoic acid, is an aniline (B41778) derivative. The newly formed amino group is nucleophilic and can participate in a wide array of subsequent reactions, including:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with various nucleophiles (e.g., -OH, -CN, -Br, -I) in Sandmeyer-type reactions.

Amide/Sulfonamide Formation: Acylation or sulfonylation to form amides or sulfonamides, which can be a strategy to protect the amine or introduce new functionalities. masterorganicchemistry.com

N-Alkylation: Direct alkylation to form secondary or tertiary amines.

Table 2: Common Methods for Nitro Group Reduction This is an interactive table. You can sort and filter the data.

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | 2-amino-3-chloro-6-methylbenzoic acid | Clean reaction, high yields, avoids acidic waste. masterorganicchemistry.com |

| Metal in Acid | Sn, HCl or Fe, HCl | 2-amino-3-chloro-6-methylbenzoic acid | Classic, robust method; requires a final basic workup to deprotonate the ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com |

The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions. The reactivity of the C-Cl bond is significantly influenced by the electronic effects of the other substituents. The presence of the strongly electron-withdrawing nitro group, positioned ortho to the chlorine, activates the ring for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles (e.g., alkoxides, amines, thiols) can displace the chloride. The reaction is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the ortho-nitro group.

Cross-Coupling Reactions: The C-Cl bond can be used in various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalysts and conditions can facilitate these transformations. researchgate.net Potential reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular frameworks from simpler building blocks. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-2-methyl-3-nitrobenzene |

| 2-Chloro-6-nitrobenzoic acid |

| 2-methyl-3-fluoro-6-nitrobenzoic acid |

| 2-amino-3-chloro-6-methylbenzoic acid |

| Laquinimod |

| Vasicine |

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Thionyl Chloride |

| Oxalyl Chloride |

| Palladium on carbon (Pd/C) |

| Hydrochloric acid (HCl) |

| Nitrous acid |

Synthesis of Biologically Active Molecules Incorporating the this compound Moiety

The strategic placement of reactive functional groups on the this compound scaffold makes it a promising starting material for the synthesis of heterocyclic systems and other complex molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group offers a handle for amide bond formation or can be used to direct ortho-lithiation. The chloro substituent can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions.

A pertinent example of a structurally similar building block is 2-bromo-5-methylbenzoic acid, which is a key intermediate in the synthesis of Ziresovir, a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein. acs.orgacs.org In the synthesis of Ziresovir, the benzoic acid derivative is coupled with a guanidine (B92328) to construct the quinazoline (B50416) core of the drug. acs.orgacs.org A similar synthetic strategy could, in principle, be applied to this compound, where the nitro group could be first reduced to an amine, followed by cyclization to form a quinazoline or a related heterocyclic system.

The following table outlines the synthesis of Ziresovir from a related benzoic acid derivative, illustrating a potential synthetic pathway for which this compound could be adapted.

Table 1: Synthesis of Ziresovir from a Structurally Related Benzoic Acid

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | 2-bromo-5-methylbenzoic acid | Guanidine derivative | Copper-catalyzed cyclization | Substituted quinazolinone | acs.orgacs.org |

| 2 | Substituted quinazolinone | POCl₃ | Chlorination | 4-Chloroquinazoline intermediate | acs.orgacs.org |

The biological activity of a molecule is intricately linked to its three-dimensional structure and the nature of its functional groups. While specific SAR studies on this compound derivatives are not widely reported, analysis of related structures provides valuable insights.

For instance, studies on a series of benzoic acid derivatives have shown that the nature and position of substituents significantly impact their anti-sickling properties. iomcworld.com The presence of electron-withdrawing groups, such as chloro and nitro groups, can influence the electronic properties of the benzoic acid and its ability to interact with biological targets.

Furthermore, research on nitro-substituted benzothiazoles has demonstrated that the position of the nitro group is crucial for antibacterial activity. rjptonline.org This highlights the importance of the specific substitution pattern on the aromatic ring in modulating biological effects. A comprehensive study on various methyl-substituted nitrobenzoic acids has also been conducted to understand the thermodynamic properties and pairwise interactions of the substituents, which can indirectly inform SAR studies by providing data on the stability and conformation of such molecules. nih.govspbu.ruresearchgate.net

The table below summarizes the findings from an SAR study on 6-chloro-1-phenylbenzazepine derivatives, which, while a different scaffold, underscores the importance of chloro-substitution in modulating receptor affinity.

Table 2: Structure-Activity Relationship of 6-Chloro-1-phenylbenzazepine Analogs

| Position of Variation | Substituent | Effect on D1 Receptor Affinity | Reference |

|---|---|---|---|

| N-3 | Methyl | Better tolerated than N-H or N-allyl | google.com |

| C-8 | Amino, Methanesulfonamide | Tolerated for high affinity | google.com |

| C-8 | Amides | Low to moderate affinity | google.com |

| C-3' | Methyl | Critical for affinity in some analogs | google.com |

Industrial Relevance and Scale-Up Considerations

The industrial synthesis of substituted benzoic acids often involves multi-step processes that require careful optimization of reaction conditions to ensure high yield and purity. A patented method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene highlights an industrial approach to synthesizing related compounds. google.com This process utilizes dilute nitric acid and oxygen for the oxidation step, which can offer safety and selectivity advantages over more traditional methods. google.com

The scale-up of such processes involves addressing challenges such as heat management, reagent addition rates, and product isolation. For instance, in the synthesis of Ziresovir intermediates, the chlorination step with POCl₃ and the subsequent nucleophilic substitution are critical steps that have been optimized for large-scale production, including considerations for solvent choice and purification methods that avoid column chromatography. acs.orgacs.org

Any potential industrial application of this compound would necessitate the development of a robust and scalable synthetic route. The principles observed in the industrial synthesis of related substituted benzoic acids would be highly relevant.

The following table details reaction conditions from a patent for the co-production of related nitrobenzoic acids, providing insight into potential industrial parameters.

Table 3: Industrial Synthesis Parameters for Related Nitrobenzoic Acids

| Parameter | Condition | Reactant | Product | Reference |

|---|---|---|---|---|

| Oxidation Temperature | 130-140°C | 3-nitro-o-xylene | Crude mixture of nitrobenzoic acids | google.com |

| Oxidant | Oxygen with dilute nitric acid | 3-nitro-o-xylene | Crude mixture of nitrobenzoic acids | google.com |

| Pressure | 2.2-2.5 MPa | 3-nitro-o-xylene | Crude mixture of nitrobenzoic acids | google.com |

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Chloro-2-methyl-6-nitrobenzoic Acid

This compound, a substituted aromatic carboxylic acid, has been identified as a valuable starting material in the synthesis of complex heterocyclic compounds with significant biological activity. A notable application of this compound is in the preparation of quinazolinone-2-carboxamide derivatives, which have demonstrated potential as orally efficacious antimalarial agents. acs.orgresearchgate.net The synthesis involves a multi-step process where the structural characteristics of this compound are crucial for the formation of the final bioactive molecule. acs.org

Beyond its role in antimalarial drug discovery, this compound is also listed in several patents as a chemical intermediate. For instance, it has been cited in patents related to the development of CXCR2 inhibitors, suggesting its potential utility in the modulation of inflammatory responses. google.comgoogle.comgoogle.comgoogle.com The presence of chloro, methyl, and nitro functional groups on the benzoic acid scaffold makes it a versatile building block in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.comfdc-chemical.com

Unresolved Challenges and Knowledge Gaps

Despite its utility as a synthetic precursor, dedicated research focusing solely on the properties and behavior of this compound is limited. A significant knowledge gap exists regarding its metabolic fate and environmental impact. There is a lack of published studies on its degradation pathways, persistence in various environmental matrices, and potential toxicological profile.

Furthermore, while its role as a starting material is established, the direct biological activities of this compound itself have not been extensively investigated. Understanding its intrinsic bioactivity could open new research avenues or highlight potential handling and safety considerations. The efficiency of the current synthetic routes to this compound is also an area where more information is needed, as optimizing its production could have significant economic and environmental benefits.

Potential Avenues for Future Academic Inquiry

The existing research landscape for this compound presents several exciting opportunities for future academic exploration. These can be categorized into the following key areas:

Advanced Mechanistic Studies of Degradation

A critical area for future investigation is the degradation of this compound. Mechanistic studies could explore its photochemical, microbial, and enzymatic degradation pathways. Understanding these processes is vital for assessing its environmental persistence and potential for bioaccumulation. Such studies could draw parallels from research on the degradation of other chloro- and nitrophenolic compounds, which are known to be of environmental concern.

Deeper Investigation into Biological Interactions

Given its use in the synthesis of bioactive molecules, a more profound investigation into the biological interactions of this compound is warranted. acs.orggoogle.comgoogle.comgoogle.comgoogle.com This could involve screening for a broader range of biological activities beyond its current applications. Elucidating its mechanism of action at a molecular level, including potential protein targets and signaling pathways, could reveal new therapeutic possibilities for this class of compounds. nih.govresearchgate.netbenthamscience.comresearchgate.net Studies on how the nitro-substitution affects its metabolism, similar to research on other nitrobenzoic acids, could provide valuable insights. nih.gov

Development of High-Throughput Analytical Platforms

To support the proposed research avenues, the development of robust and high-throughput analytical platforms is essential. Future work could focus on creating sensitive and selective methods for the detection and quantification of this compound and its metabolites in various matrices, including biological fluids and environmental samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) could be optimized for this purpose. The development of such analytical tools would be indispensable for pharmacokinetic, toxicological, and environmental monitoring studies. google.com

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-Chloro-2-methyl-6-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves sequential nitration and halogenation steps. Starting from substituted toluene derivatives, nitration is directed to the desired position using acidic conditions (e.g., concentrated HNO₃/H₂SO₄ at 40–60°C). Chlorination via electrophilic substitution or nucleophilic displacement follows . Optimization strategies include:

- Temperature control : Lower temperatures (40–50°C) reduce decomposition of nitro intermediates.

- Catalyst selection : Mixed acid systems (H₂SO₄/H₃PO₄) enhance regioselectivity.

- Protection/deprotection : Temporary protection of the carboxylic acid group minimizes side reactions .

A comparative table of yields under varying conditions:

| Nitration Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Fuming HNO₃ | H₂SO₄ | 68 | 95 |

| Dilute HNO₃ | H₃PO₄ | 72 | 97 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between nitro and carboxylic groups) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons adjacent to nitro groups) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Discrepancies often arise from neglecting steric effects or crystal packing forces. Methodological steps include:

Validate computational models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯O contacts) influencing crystal packing .

Cross-validation : Use solid-state NMR to detect polymorphic variations not captured by X-ray .

Q. Example deviation analysis :

| Bond Type | Predicted (Å) | Experimental (Å) | Deviation |

|---|---|---|---|

| C-Cl | 1.74 | 1.78 | +0.04 |

| C-NO₂ | 1.49 | 1.52 | +0.03 |

Q. How can substituent effects (chloro, methyl, nitro) be systematically studied to predict reactivity in derivatization reactions?

- Electronic effects : Use Hammett constants (σₘ for nitro = +0.71, σₚ for chloro = +0.23) to model reaction rates .

- Steric hindrance : Molecular docking studies (e.g., AutoDock Vina) assess accessibility of the carboxylic acid group for esterification .

- Comparative synthesis : Synthesize analogs (e.g., 3-Fluoro-2-nitrobenzoic acid) to isolate substituent contributions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (P261) .

- Storage : Keep in airtight containers at 2–8°C, segregated from reducing agents due to nitro group reactivity .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports for this compound?

- Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting thermal behavior .

- DSC/TGA analysis : Differentiate between polymorphs (e.g., Form I vs. Form II) using differential scanning calorimetry .

- Literature cross-check : Compare data with structurally similar compounds (e.g., 2-Chloro-6-fluorobenzoic acid, mp 141–146°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.